2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide
Overview
Description
2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide is a useful research compound. Its molecular formula is C20H14Cl2N4OS and its molecular weight is 429.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 428.0265376 g/mol and the complexity rating of the compound is 542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
CBKinase1_005359, also known as CBKinase1_017759, Z220326802, BRD-K06891953-001-01-6, or 2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide, is a compound that primarily targets the isoforms of the casein kinase 1 (CK1) family . CK1 isoforms are known to phosphorylate key regulatory molecules involved in various cellular processes such as cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .
Mode of Action
The compound interacts with its targets, the CK1 isoforms, by binding to their active sites. This interaction can lead to the phosphorylation of key regulatory molecules, which can result in changes in various cellular processes
Biochemical Pathways
The action of CBKinase1_005359 affects multiple biochemical pathways. By phosphorylating key regulatory molecules, CK1 isoforms regulate signaling pathways critically involved in tumor progression . These pathways include cell cycle regulation, transcription and translation, cytoskeleton structure, cell-cell adhesion, and receptor-coupled signal transduction .
Pharmacokinetics
Kinase inhibitors generally have moderate to high clearance, undergo extensive metabolism in the liver primarily via cytochrome p450 (cyp) enzymes, and are excreted in feces and urine
Result of Action
The molecular and cellular effects of CBKinase1_005359’s action are primarily related to its ability to regulate key signaling pathways through the phosphorylation of key regulatory molecules. This can lead to changes in cell cycle, transcription and translation, cytoskeleton structure, cell-cell adhesion, and receptor-coupled signal transduction . These changes can have significant effects on cell survival and tumorigenesis .
Properties
IUPAC Name |
2-[[5-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N4OS/c21-13-8-9-15(16(22)10-13)19-24-20(26-25-19)28-11-18(27)23-17-7-3-5-12-4-1-2-6-14(12)17/h1-10H,11H2,(H,23,27)(H,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGRZFWMAADGBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NNC(=N3)C4=C(C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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